N-(Naphthalen-1-yl)benzenecarboximidoyl chloride
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Overview
Description
N-(Naphthalen-1-yl)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and properties It consists of a naphthalene ring fused with a benzenecarboximidoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)benzenecarboximidoyl chloride typically involves the reaction of naphthalene-1-amine with benzoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalene-1-amine+Benzoyl chloride→N-(Naphthalen-1-yl)benzenecarboximidoyl chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(Naphthalen-1-yl)benzenecarboxamide.
Scientific Research Applications
N-(Naphthalen-1-yl)benzenecarboximidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties.
Naphthalene derivatives: Such as nafacillin, naftifine, and tolnaftate, which have antimicrobial and other biological activities.
Uniqueness
N-(Naphthalen-1-yl)benzenecarboximidoyl chloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
57353-87-4 |
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Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
N-naphthalen-1-ylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C17H12ClN/c18-17(14-8-2-1-3-9-14)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
GMTIMDFVINTJDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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